molecular formula C16H24N2O5 B13901725 (2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol

Cat. No.: B13901725
M. Wt: 324.37 g/mol
InChI Key: HRNVGNMMYDRTIK-RUFCYHGESA-N
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Description

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a phenyl group, and a tetrahydropyran ring. The presence of these functional groups makes it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol typically involves multiple steps. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions often involve the use of specific solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups using reagents like halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-acetamido-3-phenyl-propanoic acid;(3S,4R)-4-aminotetrahydropyran-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid;(3S,4R)-4-aminooxan-3-ol

InChI

InChI=1S/C11H13NO3.C5H11NO2/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;6-4-1-2-8-3-5(4)7/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);4-5,7H,1-3,6H2/t10-;4-,5-/m01/s1

InChI Key

HRNVGNMMYDRTIK-RUFCYHGESA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O.C1COC[C@H]([C@@H]1N)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1COCC(C1N)O

Origin of Product

United States

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